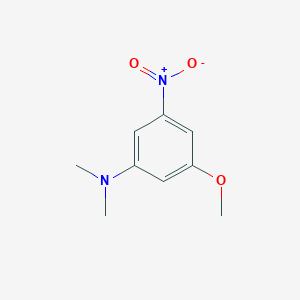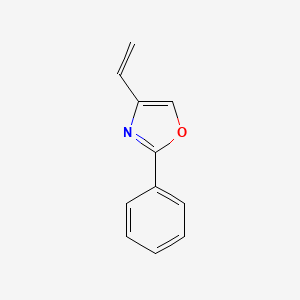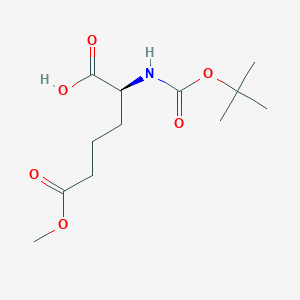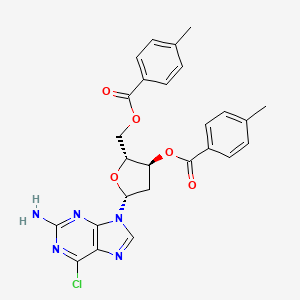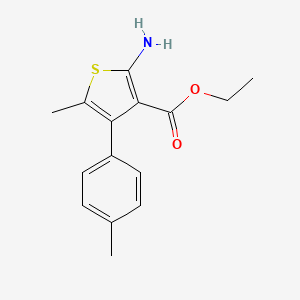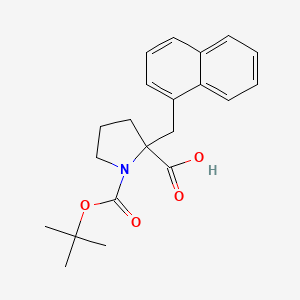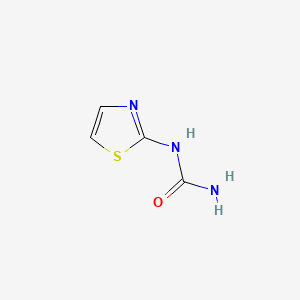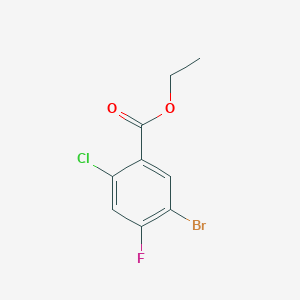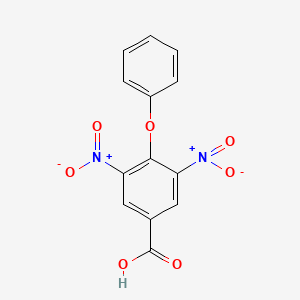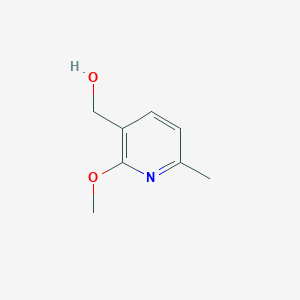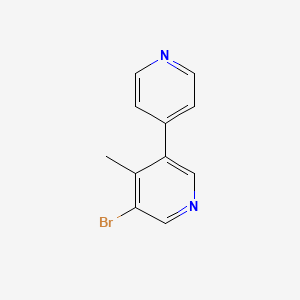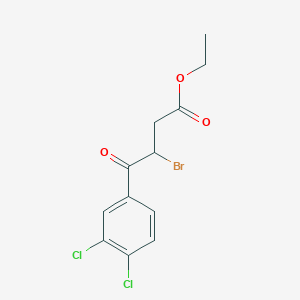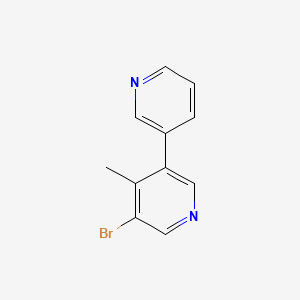
5-Bromo-4-methyl-3,3'-bipyridine
Overview
Description
5-Bromo-4-methyl-3,3’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are widely recognized for their role as ligands in coordination chemistry, where they form complexes with metal ions
Mechanism of Action
Target of Action
Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the specific targets would depend on the context in which this compound is used.
Mode of Action
Bipyridine compounds are known to strongly coordinate with metal centers, which can influence their interaction with targets .
Biochemical Pathways
As a bipyridine derivative, it may play a role in various biochemical processes depending on its specific application, such as serving as a ligand in transition-metal catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3,3’-bipyridine typically involves the bromination of 4-methyl-3,3’-bipyridine. One common method is the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 5-Bromo-4-methyl-3,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-3,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5-methoxy-4-methyl-3,3’-bipyridine or 5-alkyl-4-methyl-3,3’-bipyridine.
Coupling Products: These reactions can yield various bipyridine derivatives with extended conjugation or functional groups.
Scientific Research Applications
5-Bromo-4-methyl-3,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand to form metal complexes, which are studied for their catalytic properties and electronic characteristics.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
5-Bromo-4’-methyl-2,3’-bipyridine: Similar structure but with different positioning of the bromine and methyl groups, affecting its reactivity and coordination properties.
Uniqueness
5-Bromo-4-methyl-3,3’-bipyridine is unique due to the specific positioning of its substituents, which can influence its electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and coordination compounds .
Properties
IUPAC Name |
3-bromo-4-methyl-5-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-10(6-14-7-11(8)12)9-3-2-4-13-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHBJAONDAETMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


